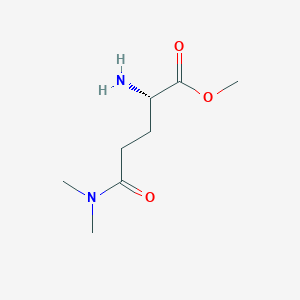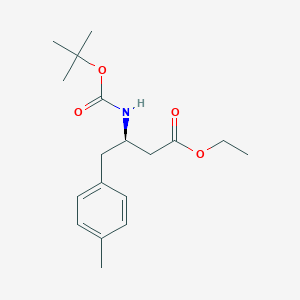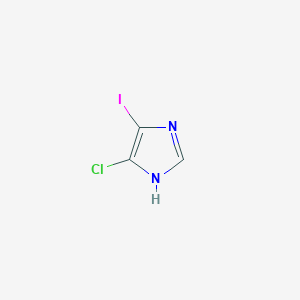
5-chloro-4-iodo-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-iodo-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions. The presence of chlorine and iodine substituents at the 5 and 4 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-iodo-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the sequential halogenation of imidazole, where the imidazole ring is first chlorinated at the 5-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). This is followed by iodination at the 4-position using iodine (I2) or potassium iodide (KI) in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove halogen substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Major Products:
- Substituted imidazoles with various functional groups.
- Imidazole N-oxides.
- Dehalogenated imidazoles .
Aplicaciones Científicas De Investigación
Chemistry: 5-chloro-4-iodo-1H-imidazole is used as a building block in organic synthesis. Its halogen substituents make it a versatile intermediate for creating more complex molecules through various coupling reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a precursor for synthesizing biologically active molecules that can inhibit the growth of pathogens .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides, fungicides, and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 5-chloro-4-iodo-1H-imidazole and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. The halogen substituents enhance the compound’s ability to interact with target proteins, leading to the disruption of essential biological processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparación Con Compuestos Similares
5-chloro-1H-imidazole: Lacks the iodine substituent, making it less versatile in coupling reactions.
4-iodo-1H-imidazole: Lacks the chlorine substituent, affecting its reactivity and biological activity.
5-bromo-4-iodo-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical and biological properties.
Uniqueness: 5-chloro-4-iodo-1H-imidazole is unique due to the presence of both chlorine and iodine substituents. This dual halogenation enhances its reactivity in various chemical reactions and its potential biological activity. The combination of these substituents allows for more diverse applications in synthesis and research .
Propiedades
Número CAS |
586965-46-0 |
|---|---|
Fórmula molecular |
C3H2ClIN2 |
Peso molecular |
228.42 g/mol |
Nombre IUPAC |
5-chloro-4-iodo-1H-imidazole |
InChI |
InChI=1S/C3H2ClIN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) |
Clave InChI |
SRLPYSSLGPKAFR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
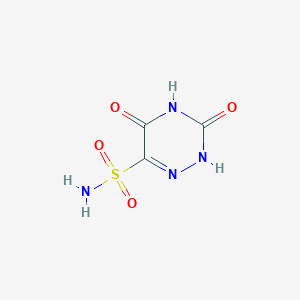
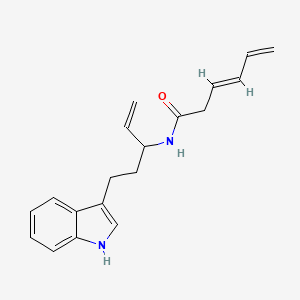
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
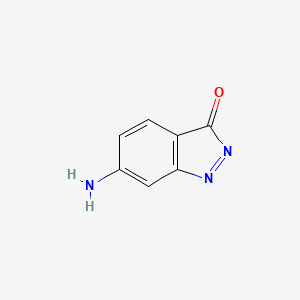
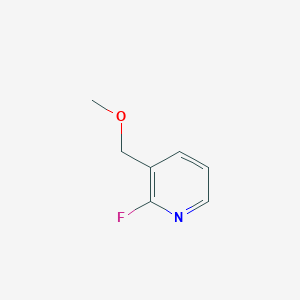
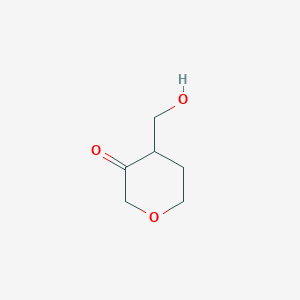
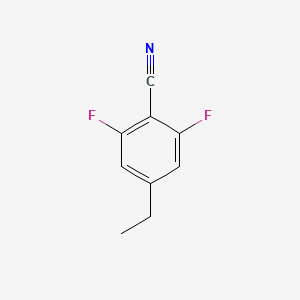
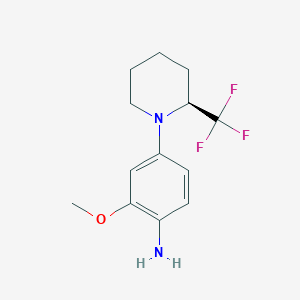
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
